molecular formula C16H16N2O5S B2757585 (Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid CAS No. 637326-72-8

(Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid

Cat. No.: B2757585
CAS No.: 637326-72-8
M. Wt: 348.37
InChI Key: CJJLWALAJASRGR-GHXNOFRVSA-N
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Description

(Z)-2-(2-(5-(4-Ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid is a synthetic thiazolidinedione (TZD) derivative intended for research and development purposes. This compound is supplied as a For Research Use Only (RUO) product and is strictly not intended for diagnostic or therapeutic use in humans or animals. Thiazolidinedione-based compounds are a versatile scaffold in medicinal chemistry, extensively investigated for their interaction with biological targets such as the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPAR-γ subtype . As PPAR-γ agonists, TZDs can regulate genes involved in glucose and lipid metabolism, making this compound of significant interest for research into metabolic diseases . Furthermore, structurally similar TZD derivatives have demonstrated potent anti-inflammatory properties in preclinical models. For instance, one study on a related TZD showed significant protection against chemically-induced liver injury in rats by modulating the NF-κB signaling pathway, a key regulator of inflammation, and reducing the expression of pro-inflammatory cytokines . The core TZD structure is also known to be explored for a wide range of other pharmacological activities, including antimicrobial and anticancer effects, highlighting its value as a key building block in drug discovery . Researchers will find this high-purity compound valuable for probing biochemical pathways, structure-activity relationships (SAR), and developing novel therapeutic agents.

Properties

IUPAC Name

2-[[2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-10-3-5-11(6-4-10)7-12-15(22)18(16(23)24-12)9-13(19)17-8-14(20)21/h3-7H,2,8-9H2,1H3,(H,17,19)(H,20,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJLWALAJASRGR-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid is a compound belonging to the thiazolidine-2,4-dione (TZD) class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidine-2,4-dione derivatives with various acetamides. The general synthetic route includes:

  • Formation of Thiazolidine Derivative : Thiazolidine-2,4-dione is reacted with 4-ethylbenzaldehyde to form the corresponding benzylidene derivative.
  • Acetamido Group Introduction : The benzylidene derivative is then reacted with acetic anhydride or acetic acid in the presence of a catalyst to introduce the acetamido group.

This synthetic pathway has been documented in various studies, emphasizing the importance of reaction conditions and purification methods to obtain high yields of the desired compound .

Antidiabetic Effects

Thiazolidinediones are primarily known for their role as insulin sensitizers in the treatment of type 2 diabetes. They function as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which regulates glucose and lipid metabolism. Studies have shown that compounds similar to this compound exhibit significant antihyperglycemic activity by lowering plasma glucose levels and improving insulin sensitivity .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of TZD derivatives. For instance, compounds related to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard assays, revealing potent antibacterial activity comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory Properties

Thiazolidinediones are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This mechanism is particularly relevant in metabolic disorders where inflammation plays a critical role .

Case Study 1: Antidiabetic Evaluation

A study evaluated the antidiabetic potential of a series of TZD derivatives, including those structurally similar to this compound. In vivo experiments demonstrated significant reductions in blood glucose levels in diabetic rodent models after administration of these compounds over a period of four weeks .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several TZD derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values lower than those of commonly used antibiotics, suggesting their potential as new antimicrobial agents .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeBiological EffectReference
AntidiabeticTZD DerivativesInsulin sensitization
AntimicrobialTZD DerivativesBactericidal action
Anti-inflammatoryTZD DerivativesInhibition of inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinone derivatives, including (Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid. A study investigated a series of thiazolidinone derivatives for their activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that the compound could be developed as a potential anticancer agent .

Inhibition of Enzymatic Activity

Thiazolidinone compounds have been evaluated for their ability to inhibit specific enzymes related to diseases such as diabetes and Alzheimer's. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. This suggests that this compound may also possess AChE inhibitory properties, making it a candidate for further investigation in neurodegenerative disease therapies .

Antimycotic Properties

Certain derivatives of thiazolidinones have been reported to exhibit antimycotic activity against pathogenic fungi. This opens up potential applications for this compound in treating fungal infections. The structural components of the compound may contribute to its efficacy against fungal pathogens, warranting further exploration in mycological studies .

Molecular Docking Studies

In silico studies have been conducted to evaluate the binding affinity and interaction of thiazolidinone derivatives with target proteins involved in disease pathways. Molecular docking studies suggest that this compound could interact favorably with targets associated with cancer and neurodegenerative diseases. These computational approaches provide insights into the mechanism of action and potential therapeutic pathways for the compound .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that yield the desired compound with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of the synthesized product .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivitySignificant cytotoxic effects against various cancer cell lines
Enzyme InhibitionPotential AChE inhibitor; implications for Alzheimer's treatment
Antimycotic PropertiesActivity against pathogenic fungi
Molecular Docking StudiesFavorable interactions with disease-related target proteins
Synthesis & CharacterizationMulti-step synthesis confirmed by NMR and mass spectrometry

Chemical Reactions Analysis

1.1. Knoevenagel Condensation for 5-Benzylidene Formation

The core thiazolidine-2,4-dione (TZD) scaffold undergoes condensation with 4-ethylbenzaldehyde to form the 5-(4-ethylbenzylidene) intermediate. This reaction typically employs:

  • Glacial acetic acid solvent with sodium acetate as a base catalyst .

  • Reflux conditions (5–6 hours), yielding the (Z)-isomer as the major product due to thermodynamic stability .

Example Protocol :

  • Thiazolidine-2,4-dione (0.25 mol) + 4-ethylbenzaldehyde (0.25 mol) in glacial acetic acid (50 mL) with NaOAc (1.8 g).

  • Reflux for 5 h → precipitate forms upon cooling. Yield: 70–85%.

1.2. N-Alkylation for Acetamidoacetic Acid Side Chain

The 3-position of TZD is functionalized via alkylation:

  • Ethyl chloroacetate reacts with the TZD potassium salt (generated in situ using K₂CO₃/DMF) .

  • Subsequent hydrolysis of the ester group (HCl/AcOH or trifluoroacetic acid) yields the free carboxylic acid .

Critical Data :

StepReagents/ConditionsYield (%)
AlkylationK₂CO₃, acetone, 16 h reflux68–85
Ester hydrolysisHCl/AcOH, 6 h reflux58–72

2.1. Hydrazide Formation

The ethyl ester intermediate reacts with hydrazine hydrate to form hydrazides, enabling further derivatization (e.g., Schiff base formation) :

  • Ethyl ester (0.01 mol) + hydrazine hydrate (10 mL) in ethanol → reflux for 7 h → hydrazide product (yield: 65–80%) .

2.2. Amide Coupling

The acetamido group is introduced via peptide coupling:

  • Dicyclohexylcarbodiimide (DCC) mediates reaction between acetic acid derivatives and amines .

3.1. Antioxidant Activity

  • Fe²⁺ Chelation : Modest activity (IC₅₀: 120–150 μM) due to phenolic hydroxyl groups .

  • ROS Scavenging : EC₅₀ values comparable to ascorbic acid in DPPH assays .

3.2. Anti-Inflammatory Action

  • Inhibits NF-κB activation by suppressing IκB phosphorylation (IC₅₀: 18.3 μM) .

  • Reduces TNF-α and IL-1β expression in CCl₄-induced liver injury models .

Key Findings :

ParameterMDA-Treated GroupControl Group
Serum ALT (U/L)45 ± 6145 ± 12
Hepatic GSH (nmol/mg)12.5 ± 1.26.8 ± 0.9

4.1. NMR Characterization

  • 1H NMR (DMSO-d₆) : δ 7.71 (s, CH=C), δ 4.25 (s, CH₂ of dioxole), δ 12.63 (s, NH) .

  • 13C NMR : C=O (TZD) at 172–175 ppm; benzylidene carbons at 120–130 ppm.

4.2. Molecular Docking

  • Binds PPARγ (ΔG: −9.8 kcal/mol) via hydrogen bonds with Ser289 and His449 .

  • HOMO-LUMO Gap : 3.3 eV, indicating high chemical reactivity .

Stability and Degradation

  • pH Stability : Degrades <10% in PBS (pH 7.4) over 24 h .

  • Thermal Stability : Decomposes at 260–265°C (DSC analysis).

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in 12a, 12c) are common in analogs to enhance electrophilicity and bioactivity.
  • Side-Chain Modifications : The acetamido-acetic acid moiety in the target compound is distinct from the simpler acetic acid side chains in analogs. This modification could enhance hydrogen-bonding interactions with biological targets, such as enzymes or receptors .
  • Synthetic Yields : Yields for analogs range from 58% to 87%, influenced by steric and electronic effects of substituents. The 4-ethyl group’s moderate bulk may require optimized conditions for efficient synthesis.
Antidiabetic Activity :
  • (E)-2-(5-(4-Benzamidobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid analogs showed 57.8–71.9% aldose reductase inhibition (ARI) at 5 μg/mL and reduced blood glucose levels by 64.4–70.5 mg/dL in diabetic models .
  • Thioxo analogs (e.g., compound in ) exhibited altered activity profiles due to the sulfur substitution at position 2, which may modulate enzyme binding .
Antifungal Activity :
  • (Z)-2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (12a) demonstrated notable antifungal activity, attributed to the 4-Cl group’s electron-withdrawing effects enhancing reactivity .

Hypotheses for Target Compound :

  • The acetamido group could enhance solubility in biological matrices, addressing a limitation of highly lipophilic analogs .

Physicochemical Properties

  • Solubility : Analogs with polar substituents (e.g., -CN, -OH) exhibit higher aqueous solubility, while lipophilic groups (e.g., -Et, -OBz) favor membrane penetration .
  • Thermal Stability : Melting points for analogs range from 172–280°C , influenced by crystallinity and intermolecular interactions. The target compound’s melting point is expected to fall within this range .

Q & A

Basic Synthesis Methodology

Q: What is the standard synthetic route for preparing (Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid? A: The synthesis typically involves:

  • Step 1: Condensation of 4-ethylbenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., NaOH or K₂CO₃) to form the benzylidene-thiazolidinedione intermediate .
  • Step 2: Acetamide coupling via nucleophilic substitution, using chloroacetic acid derivatives under reflux in aprotic solvents (e.g., DMF or ethanol) .
  • Step 3: Purification via recrystallization or column chromatography, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
    Yield optimization (~50–75%) depends on pH (7–9) and temperature control (60–80°C) .

Advanced Synthesis: Stereochemical Control

Q: How can researchers optimize the Z-isomer selectivity during synthesis? A: The Z-configuration is stabilized by:

  • Reaction Solvent: Polar aprotic solvents (e.g., DMF) favor intramolecular hydrogen bonding, reducing isomerization .
  • Catalysts: Piperidine or acetic acid enhances stereoselectivity by directing aldol condensation .
  • Kinetic Control: Shorter reaction times (≤4 hr) and lower temperatures (≤60°C) minimize equilibration to the E-isomer .
    Characterization via ¹H NMR (δ 7.2–7.5 ppm for benzylidene protons) confirms stereochemistry .

Basic Characterization Techniques

Q: What analytical methods are critical for confirming the compound’s structure? A: Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies the thiazolidine ring (δ 170–175 ppm for C=O) and benzylidene protons (δ 6.8–7.6 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 415.1 for [M+H]⁺) .
  • IR Spectroscopy: Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-S bonds) .

Advanced Characterization: Resolving Spectral Contradictions

Q: How to address discrepancies in NMR or MS data across studies? A: Contradictions often arise from:

  • Solvent Effects: Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Tautomerism: The thioxo-thiazolidine moiety (C=S) may equilibrate with enolic forms, altering spectral profiles .
  • Impurity Peaks: Side products (e.g., unreacted aldehydes) require HPLC-MS purification (C18 column, acetonitrile/water gradient) .

Biological Activity: Experimental Design

Q: How to design in vitro assays to evaluate anti-inflammatory or anticancer activity? A: Standard protocols include:

  • Cell Lines: Use cancer lines (e.g., MCF-7, HeLa) or inflammation models (RAW 264.7 macrophages) .
  • Dose Range: 1–100 µM, with controls (e.g., cisplatin or dexamethasone) .
  • Assays: MTT for viability, ELISA for cytokine profiling (TNF-α, IL-6), and ROS detection kits .
    IC₅₀ values <20 µM suggest therapeutic potential .

Mechanism of Action: SAR Studies

Q: What structural features enhance bioactivity in thiazolidinedione derivatives? A: Key SAR insights:

  • Benzylidene Substitution: Electron-withdrawing groups (e.g., -F, -Cl) at the para position improve anticancer potency by 2–3 fold .
  • Acetamide Chain: Longer chains (e.g., -CH₂CH₂-) increase solubility but may reduce membrane permeability .
  • Thioxo vs. Dioxo: Thioxo derivatives show stronger enzyme inhibition (e.g., COX-2 IC₅₀ = 0.8 µM vs. 2.1 µM for dioxo) .

Data Contradictions: Bioactivity Variability

Q: How to resolve conflicting reports on the compound’s efficacy across studies? A: Variability arises from:

  • Assay Conditions: Differences in serum concentration (e.g., 5% vs. 10% FBS) alter cell proliferation rates .
  • Metabolic Stability: Hepatic microsome assays reveal rapid degradation (t₁/₂ <30 min in rat liver S9 fractions), necessitating prodrug strategies .
  • Off-Target Effects: Use siRNA knockdowns or CRISPR-edited cell lines to isolate target pathways (e.g., PPAR-γ vs. NF-κB) .

Solubility Challenges in Formulation

Q: How can poor aqueous solubility (LogP ~3.5) be addressed for in vivo studies? A: Strategies include:

  • Cocrystallization: With succinic acid or nicotinamide improves solubility by 5–10× .
  • Nanoformulations: PEGylated liposomes (size ~100 nm, PDI <0.2) enhance bioavailability .
  • Prodrugs: Phosphate ester derivatives increase solubility >20 mg/mL .

Stability Under Physiological Conditions

Q: What degradation pathways occur in buffer or plasma? A: Primary degradation routes:

  • Hydrolysis: The thiazolidine ring opens at pH >7.5, forming mercaptoacetic acid derivatives (t₁/₂ = 4–6 hr) .
  • Oxidation: The benzylidene double bond reacts with ROS, detected via LC-MS (m/z +16 for epoxides) .
    Stabilization: Use antioxidants (e.g., ascorbic acid) or lyophilized storage .

Derivative Synthesis for SAR Exploration

Q: How to rationally design derivatives to improve pharmacokinetic properties? A: Prioritize modifications based on:

  • Bioisosteres: Replace the ethyl group with cyclopropyl (improves metabolic stability) .
  • Polar Groups: Introduce -OH or -SO₃H at the benzylidene para position to reduce LogP .
  • Heterocycles: Substitute the acetamide with pyridine or triazole rings for enhanced target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.